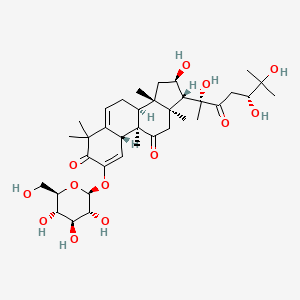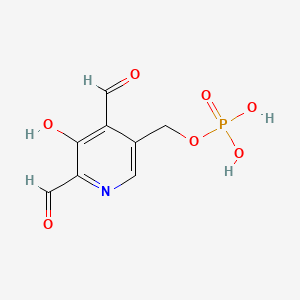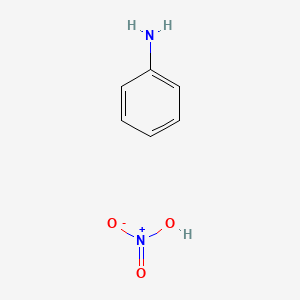![molecular formula C24H32N2O4 B1235689 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide CAS No. 363628-88-0](/img/structure/B1235689.png)
4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide
Descripción general
Descripción
4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide, also known as this compound, is a useful research compound. Its molecular formula is C24H32N2O4 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
PET Radiotracer Development
4-Benzyloxy-3,5-dimethoxy-N-[(1-dimethylaminocyclopentyl)methyl]benzamide has been utilized in the development of PET radiotracers. A study by Tian et al. (2006) focused on synthesizing a novel analog of this compound for assessing the GlyT-2 transporter in vivo, indicating its potential in neuroimaging and the study of neurological disorders (Tian et al., 2006).
Anti-Tubercular Activity
Nimbalkar et al. (2018) explored derivatives of 4-benzyloxy-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, demonstrating promising anti-tubercular activity in vitro. This indicates the compound's potential in the development of new anti-tubercular drugs (Nimbalkar et al., 2018).
Pharmacological Investigations
Various studies have investigated the pharmacological properties of compounds structurally related to this compound. These include exploring their potential as antipsychotic agents (Högberg et al., 1990; 1991) and anticonvulsant activity (Robertson et al., 1987). These investigations contribute to our understanding of the compound's relevance in neurological and psychiatric pharmacology (Högberg et al., 1990), (Högberg et al., 1991), (Robertson et al., 1987).
Mecanismo De Acción
ORG-25543, also known as 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide or 4-(benzyloxy)-N-((1-(dimethylamino)cyclopentyl)methyl)-3,5-dimethoxybenzamide, is a potent and selective inhibitor of the glycine transporter type 2 (GlyT2) .
Target of Action
The primary target of ORG-25543 is the glycine transporter type 2 (GlyT2) . GlyT2 is primarily located in the spinal cord and brain stem, playing a crucial role in the reuptake of glycine, an inhibitory neurotransmitter .
Mode of Action
ORG-25543 interacts with GlyT2 by binding to it and inhibiting its function . This inhibition prevents the reuptake of glycine, leading to an increase in the concentration of glycine in the synaptic cleft .
Biochemical Pathways
The inhibition of GlyT2 by ORG-25543 affects the glycinergic neurotransmission pathway . By preventing the reuptake of glycine, ORG-25543 enhances the inhibitory effect of glycine on postsynaptic neurons .
Result of Action
The increase in synaptic glycine concentration due to the inhibition of GlyT2 by ORG-25543 enhances the inhibitory neurotransmission, which can lead to analgesic effects . It has been reported that ORG-25543 can ameliorate mechanical allodynia (a type of pain) after partial sciatic nerve ligation injury in mice .
Análisis Bioquímico
Biochemical Properties
4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide is known for its role as a potent and selective inhibitor of glycine transporter 2 (GlyT-2). This compound interacts with GlyT-2 with high affinity, inhibiting its function and thereby modulating glycine levels in the synaptic cleft . The interaction is highly selective, with minimal effects on other glycine transporters such as GlyT-1 . This selectivity is crucial for its potential therapeutic applications, particularly in the treatment of neuropathic pain.
Cellular Effects
The effects of this compound on cellular processes are profound. By inhibiting GlyT-2, this compound increases the concentration of glycine in the synaptic cleft, enhancing glycinergic neurotransmission . This modulation of neurotransmitter levels can influence various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism. The increased glycine levels can lead to enhanced inhibitory neurotransmission, which is beneficial in conditions characterized by excessive neuronal excitability .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the GlyT-2 transporter. This binding inhibits the reuptake of glycine into presynaptic neurons, thereby increasing its availability in the synaptic cleft . The inhibition is practically irreversible due to the tight-binding nature of the compound, which necessitates careful dosage management to avoid acute toxicity . This mechanism of action highlights the compound’s potential as a therapeutic agent for modulating glycinergic neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is brain-penetrant, with a free brain/plasma ratio of 0.53 observed 35 minutes post-administration in mice . Its high affinity and potent inhibition of GlyT-2 result in sustained effects on glycine levels and neurotransmission. Due to its tight-binding nature, suboptimal dosages should be applied in vivo to allow low target occupancy and minimize acute toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In murine models of diabetic neuropathic pain, the compound exhibits high in vivo efficacy with an ED50 ranging from 0.07 to 0.16 mg/kg when administered intravenously . At higher doses, the compound’s tight-binding nature can lead to acute toxicity, necessitating careful dosage management to achieve therapeutic effects without adverse outcomes .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactorsUnderstanding these pathways is crucial for optimizing its therapeutic potential and minimizing any adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s brain-penetrant nature allows it to effectively modulate glycinergic neurotransmission in the central nervous system . Its distribution within the brain and other tissues is a key factor in its efficacy and safety profile.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
Propiedades
IUPAC Name |
N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-phenylmethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-26(2)24(12-8-9-13-24)17-25-23(27)19-14-20(28-3)22(21(15-19)29-4)30-16-18-10-6-5-7-11-18/h5-7,10-11,14-15H,8-9,12-13,16-17H2,1-4H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYOBMASPXQBSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCC1)CNC(=O)C2=CC(=C(C(=C2)OC)OCC3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415523 | |
| Record name | ORG-25543 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363628-88-0 | |
| Record name | ORG-25543 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(1R,3R,9R,10R,11R,14R,15S,17R,18S,19S,23Z,25S,27R,29R,31R,36S,37R,38S,41R,43R,49S)-37-acetyloxy-11-[(4R,5E)-7-chloro-4-hydroxy-2-methylideneocta-5,7-dienyl]-10,14,15,17,27,43-hexahydroxy-31-methoxy-18,36,38,43,49-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,47,48,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate](/img/structure/B1235618.png)
![(2E,4E)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxohexahydropyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl]-5-[2-[2-[2-[2-[(E)-2-(2-methylcyclopropyl)vinyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]penta-2,4-dienamide](/img/structure/B1235619.png)
![ethyl (E)-6-[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]-2,4-dioxo-hex-5-enoate](/img/structure/B1235620.png)
![3-(hydroxymethyl)-1-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]imidazolidine-2,4-dione](/img/structure/B1235622.png)
![4-[[(4-acetyl-2,3-dihydro-1,4-benzoxazin-7-yl)sulfonylamino]methyl]-N-(3-methylphenyl)-1-cyclohexanecarboxamide](/img/structure/B1235625.png)
![(13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1235626.png)

